PHENETHIPYLONE

Übersicht

Beschreibung

LY-117018 ist eine nicht-steroidale Verbindung, die für ihre starke antiöstrogene Wirkung bekannt ist. Es ist ein selektiver Östrogenrezeptormodulator, ähnlich wie Raloxifen, und es wurde gezeigt, dass es das Wachstum von Brustkrebszellen effektiver als Tamoxifen hemmt . LY-117018 hat keine östrogenen Wirkungen und hat eine höhere Affinität zum Östrogenrezeptor als Tamoxifen .

Vorbereitungsmethoden

Die Synthese von LY-117018 umfasst mehrere Schritte:

Cyclisierung: 3-Methoxythiophenol reagiert mit 4-Methoxyphenacylbromid in Gegenwart von Kaliumhydroxid in Ethanol unter Bildung von 2-(4-Methoxyphenyl)-6-methoxybenzothiophen.

Hydrolyse: Das Produkt wird dann mit Pyridiniumhydrochlorid bei 220 °C behandelt, um 2-(4-Hydroxyphenyl)-6-hydroxybenzothiophen zu erhalten.

Schutz: Die Hydroxygruppen werden durch Reaktion mit 4-Chlorphenacylbromid und Kaliumcarbonat in siedendem Ether geschützt, um ein Bis-p-chlorphenacyloxyderivat zu bilden.

Friedel-Crafts-Reaktion: Dieses Derivat unterliegt einer Friedel-Crafts-Reaktion mit 4-(2-Pyrrolidinoethoxy)benzoylchlorid in Gegenwart von Aluminiumchlorid in siedendem Dichlorethan.

Entschützen: Die endgültige Verbindung wird durch Entschützen mit Zink und Essigsäure erhalten.

Analyse Chemischer Reaktionen

LY-117018 unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Es kann unter bestimmten Bedingungen oxidiert werden, obwohl detaillierte Oxidationswege nicht umfassend dokumentiert sind.

Substitution: LY-117018 kann Substitutionsreaktionen eingehen, insbesondere unter Beteiligung seiner phenolischen und Benzothiophengruppen.

Wissenschaftliche Forschungsanwendungen

LY-117018 hat verschiedene Anwendungen in der wissenschaftlichen Forschung:

Krebsforschung: Es wird verwendet, um seine antiproliferativen Wirkungen auf Brustkrebszelllinien, insbesondere MCF-7-Zellen, zu untersuchen.

Endokrinologie: Forscher verwenden LY-117018, um seine antiöstrogenen Wirkungen und seine Fähigkeit zu untersuchen, östrogenrezeptorvermittelte Prozesse zu hemmen.

Pharmakologie: Es dient als Modellverbindung für die Untersuchung selektiver Östrogenrezeptormodulatoren und ihrer möglichen therapeutischen Anwendungen.

Wirkmechanismus

LY-117018 übt seine Wirkungen aus, indem es an Östrogenrezeptoren mit hoher Affinität bindet und so die Wirkungen von Östradiol blockiert. Es hemmt das Zellwachstum, indem es die östrogenrezeptorvermittelte transkriptionelle Aktivierung verhindert. Zusätzlich aktiviert LY-117018 den ERK1/2-Signalweg, der dazu beiträgt, oxidationsbedingte Apoptose in Endothelzellen zu unterdrücken .

Wirkmechanismus

LY-117018 exerts its effects by binding to estrogen receptors with high affinity, thereby blocking the effects of estradiol. It inhibits cell growth by preventing estrogen receptor-mediated transcriptional activation. Additionally, LY-117018 activates the ERK1/2 signaling pathway, which helps suppress oxidative stress-induced apoptosis in endothelial cells .

Vergleich Mit ähnlichen Verbindungen

LY-117018 ähnelt Raloxifen, einem weiteren selektiven Östrogenrezeptormodulator. LY-117018 hat eine höhere Affinität zu Östrogenrezeptoren und ist stärker in der Hemmung des Zellwachstums. Andere ähnliche Verbindungen sind Tamoxifen und 40-Hydroxytamoxifen, aber LY-117018 ist einzigartig in seiner fehlenden östrogenen Wirkung und seinen starken antiöstrogenen Eigenschaften .

Ähnliche Verbindungen

- Raloxifen

- Tamoxifen

- 40-Hydroxytamoxifen

Eigenschaften

IUPAC Name |

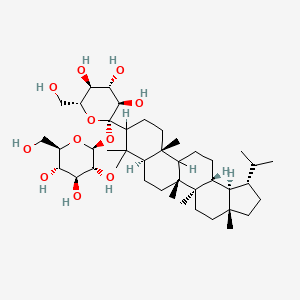

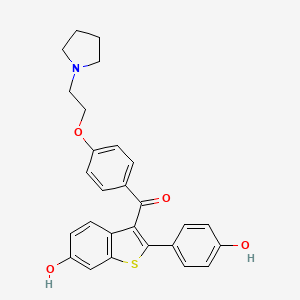

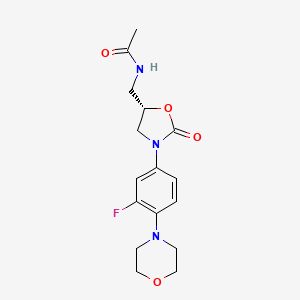

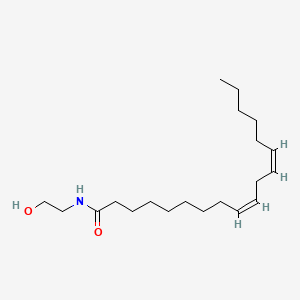

[6-hydroxy-2-(4-hydroxyphenyl)-1-benzothiophen-3-yl]-[4-(2-pyrrolidin-1-ylethoxy)phenyl]methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H25NO4S/c29-20-7-3-19(4-8-20)27-25(23-12-9-21(30)17-24(23)33-27)26(31)18-5-10-22(11-6-18)32-16-15-28-13-1-2-14-28/h3-12,17,29-30H,1-2,13-16H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLERVPBPJHKRBJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)CCOC2=CC=C(C=C2)C(=O)C3=C(SC4=C3C=CC(=C4)O)C5=CC=C(C=C5)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H25NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80213055 | |

| Record name | LY 117018 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80213055 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

459.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63676-25-5 | |

| Record name | [6-Hydroxy-2-(4-hydroxyphenyl)benzo[b]thien-3-yl][4-[2-(1-pyrrolidinyl)ethoxy]phenyl]methanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=63676-25-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | LY 117018 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063676255 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | LY 117018 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80213055 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PHENETHIPYLONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9FQT7VSR3V | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[(2R,3S,4R,5R)-5-(8-aminoimidazo[4,5-g]quinazolin-3-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphono hydrogen phosphate](/img/structure/B1675481.png)

![(7S,7aR,14S,14aS)-dodecahydro-7,14-methano-2H,11H-dipyrido[1,2-a:1',2'-e][1,5]diazocin-11-one, monoperchlorate](/img/structure/B1675495.png)